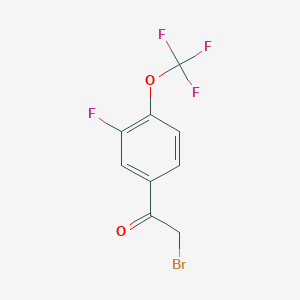

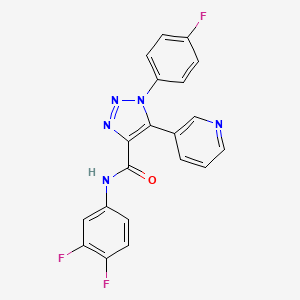

N-(5-acetamido-2-methoxyphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-acetamido-2-methoxyphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as AMCA or ACT-132577, and it is a thiazole-based inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural neurotransmitters that play a crucial role in various physiological processes, including pain modulation, immune function, and mood regulation.

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activities

The compound N-(5-acetamido-2-methoxyphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, due to its structural complexity, may be related to various synthesized thiazol-4-yl derivatives that have been investigated for their scientific applications, particularly in the field of anticancer and antiviral research. For instance, a study by Havrylyuk et al. (2013) discusses the synthesis of 2-pyrazoline-substituted 4-thiazolidinones and their in vitro anticancer activity, where compounds demonstrated selective inhibition of leukemia cell lines growth. This suggests potential applications in developing anticancer agents targeting specific cancer cell types (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).

Antimicrobial Activities

Another dimension of scientific research application for such compounds involves their antimicrobial properties. Saravanan et al. (2010) synthesized novel thiazoles with pyrazole moieties, demonstrating significant anti-bacterial and anti-fungal activities. This indicates the potential for developing new antimicrobial agents from thiazol-4-yl derivatives, which could be relevant for compounds structurally similar to this compound (Saravanan, Alagarsamy, Pavitra, Kumar, Savithri, Naresh, & Avinash, 2010).

Anti-Inflammatory and Antioxidant Activities

Moreover, the synthesis of novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their evaluation for anti-inflammatory and antioxidant activities highlight another area of application. Compounds like these could provide a foundation for developing treatments targeting inflammatory diseases and oxidative stress-related conditions. This further underscores the versatility of thiazol-4-yl derivatives in scientific research applications (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).

Mecanismo De Acción

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects

Result of Action

Compounds with similar structures have been found to have various effects at the molecular and cellular levels

Action Environment

Environmental factors can significantly impact the action of similar compounds . More research is needed to understand how environmental factors influence this compound’s action.

Propiedades

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O4S/c1-13(27)22-15-8-9-18(30-2)17(10-15)25-19(28)11-16-12-31-21(24-16)26-20(29)23-14-6-4-3-5-7-14/h8-10,12,14H,3-7,11H2,1-2H3,(H,22,27)(H,25,28)(H2,23,24,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUYSUBSQRWKSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2856187.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2856192.png)

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2856194.png)

![N-(4-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2856200.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2856202.png)

![N-tert-butyl-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2856204.png)

![6-Hexyl-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)